molecular formula C21H20ClNO3 B2456289 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine CAS No. 1820707-55-8

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine

Cat. No.: B2456289
CAS No.: 1820707-55-8
M. Wt: 369.85
InChI Key: GFPHXHOCPBAXMJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is an organic compound that belongs to the class of pyridines

Properties

IUPAC Name

5-chloro-2-phenylmethoxy-3-(2-phenylmethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-19-13-20(25-12-11-24-15-17-7-3-1-4-8-17)21(23-14-19)26-16-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPHXHOCPBAXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(N=CC(=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyridine with benzyloxyethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent etherification to introduce the second benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Research indicates that 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine exhibits various biological activities, making it a candidate for further development in therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that derivatives of chlorinated pyridines possess antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains, showing effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin. The structure-activity relationship (SAR) suggests that the presence of the chloropyridine moiety enhances antimicrobial potency .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. A related study assessed the cytotoxic effects of chlorinated pyridine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values demonstrating efficacy in the low micromolar range. This suggests that the compound may act through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the compound against various microbial strains, showing promising results in inhibiting growth rates comparable to established antibiotics. These findings support further investigation into its use as a potential antimicrobial agent.
  • Anticancer Evaluation : In vitro studies demonstrated that this compound derivatives significantly reduced cell viability in cancer cell lines. The SAR analysis highlighted that modifications to the benzyloxy groups could enhance anticancer activity, suggesting avenues for drug design .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism
Compound AE. coli8 µg/mLCell wall synthesis inhibition
Compound BS. aureus4 µg/mLProtein synthesis inhibition

Table 2: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound CMCF-73.2Apoptosis induction
Compound DHCT-1165.0ROS generation

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups may enhance binding affinity to certain proteins, while the chloropyridine moiety can participate in specific interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is unique due to the combination of benzyloxy and chloropyridine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine is a synthetic organic compound belonging to the pyridine family. Its structure features multiple benzyloxy groups and a chlorine atom, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including enzyme inhibition, receptor binding, and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented as follows:

C18H18ClNO3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

This structure includes:

  • Pyridine ring : Provides basicity and potential for interaction with biological targets.
  • Benzyloxy groups : Enhance lipophilicity and may facilitate binding to proteins.
  • Chlorine atom : Can participate in electrophilic reactions and influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy groups are believed to increase the binding affinity to certain proteins, while the chloropyridine moiety can engage in specific interactions with biological molecules. This dual functionality may enhance its efficacy as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic processes. For instance, studies have shown that similar pyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against different bacterial strains. Preliminary findings suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These results indicate potential utility in treating infections caused by resistant bacterial strains.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of similar structures significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells . This suggests that this compound could have similar effects.
  • Cytotoxic Effects : Compounds structurally related to this pyridine derivative have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves apoptosis induction through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-donating groups like methoxy or benzyloxy enhances activity, while electron-withdrawing groups can diminish it. This relationship highlights the importance of chemical modifications in developing more potent derivatives.

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